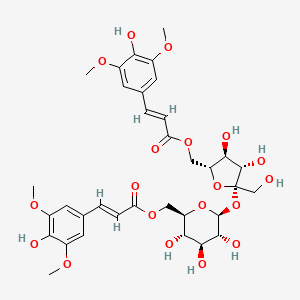
D-Ribitol-1-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Ribitol-1-13C: is a stable isotope-labeled compound, specifically a form of ribitol where the first carbon atom is replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed metabolic and biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribitol-1-13C typically involves the reduction of D-ribose-1-13C. This process can be carried out using various reducing agents such as sodium borohydride (NaBH4) in methanol. The reaction conditions usually require a controlled temperature and pH to ensure the selective reduction of the aldehyde group to a primary alcohol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s isotopic purity and chemical integrity.
Análisis De Reacciones Químicas
Types of Reactions: D-Ribitol-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to D-ribose-1-13C using mild oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield different polyols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various halogenating agents under controlled conditions.
Major Products Formed:
Oxidation: D-ribose-1-13C.
Reduction: Different polyols depending on the extent of reduction.
Substitution: Halogenated ribitol derivatives.
Aplicaciones Científicas De Investigación
D-Ribitol-1-13C is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic flux analysis to trace the pathways of carbohydrate metabolism in living organisms.
Medicine: Utilized as a diagnostic tool in noninvasive urinary metabonomics for identifying human bladder cancer.
Industry: Applied in the production of L-ribose and arabinose, which are important in various industrial processes.
Mecanismo De Acción
The mechanism of action of D-Ribitol-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track its movement and transformation within biological systems. This helps in understanding the metabolic pathways and identifying any abnormalities .
Comparación Con Compuestos Similares
D-Ribose-1-13C: Another stable isotope-labeled compound used in similar metabolic studies.
L-Arabitol-1-13C: Used in metabolic flux analysis and other biochemical studies.
Uniqueness: D-Ribitol-1-13C is unique due to its specific labeling at the first carbon position, which provides detailed insights into the metabolic pathways involving ribitol. This specificity makes it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C5H12O5 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
(2S,3R,4R)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i1+1/m0/s1 |
Clave InChI |
HEBKCHPVOIAQTA-FKAWSWNZSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@H]([13CH2]O)O)O)O)O |
SMILES canónico |
C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


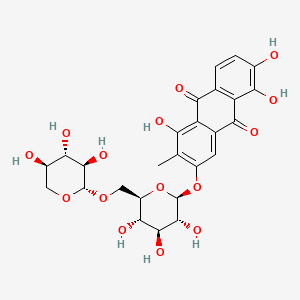

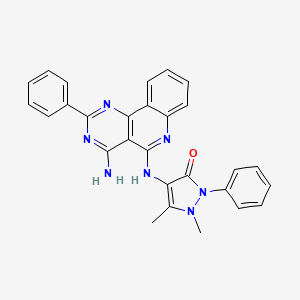
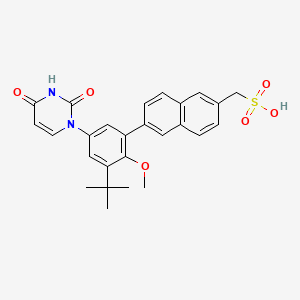
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
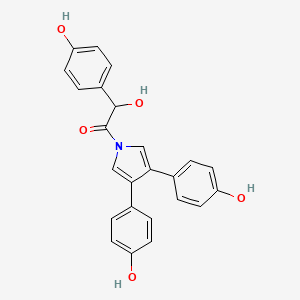
![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)
